3-Amino-3-(5-bromopyridin-2-yl)propanamide is an organic compound that features a brominated pyridine ring and an amine functional group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable building block for the synthesis of more complex molecules.
The compound can be synthesized from 5-bromopyridine through a series of reactions involving bromination and amination processes. It is commercially available from chemical suppliers and has been referenced in scientific literature for its potential applications in drug development and other chemical syntheses .
3-Amino-3-(5-bromopyridin-2-yl)propanamide is classified as an amide due to the presence of the carbonyl group (C=O) linked to a nitrogen atom (N). Its molecular formula is C₈H₁₀BrN₃O, and it has a molecular weight of 244.09 g/mol. The compound's structure includes a pyridine ring, which contributes to its chemical reactivity and biological activity .
The synthesis of 3-Amino-3-(5-bromopyridin-2-yl)propanamide typically involves several key steps:
The reaction conditions for bromination typically involve the use of solvents like dichloromethane and catalysts such as iron or aluminum chloride to facilitate the reaction. The amidation step may require coupling agents like dicyclohexylcarbodiimide (DCC) to promote the formation of the amide bond .
The molecular structure of 3-Amino-3-(5-bromopyridin-2-yl)propanamide can be represented as follows:
The structural representation indicates that the compound contains a pyridine ring substituted with a bromine atom, an amino group, and a propanamide moiety .
3-Amino-3-(5-bromopyridin-2-yl)propanamide can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide or Grignard reagents for substitution reactions .
The mechanism of action for 3-Amino-3-(5-bromopyridin-2-yl)propanamide involves its interaction with specific biological targets such as enzymes and receptors. The presence of both an amino group and a brominated pyridine ring allows the compound to bind effectively to these targets, potentially modulating their activity. This property makes it a candidate for further research in pharmacology and therapeutic applications .
The physical properties of 3-Amino-3-(5-bromopyridin-2-yl)propanamide include:
The chemical properties include:
Property | Value |
---|---|
Molecular Formula | C₈H₁₀BrN₃O |
Molecular Weight | 244.09 g/mol |
IUPAC Name | 3-amino-3-(5-bromopyridin-2-yl)propanamide |
InChI Key | QRHHYCIPGBXSNQ-UHFFFAOYSA-N |
3-Amino-3-(5-bromopyridin-2-yl)propanamide has several applications in scientific research:
Brominated pyridine derivatives serve as indispensable scaffolds in medicinal chemistry due to their balanced electronic properties and metabolic stability. The inclusion of bromine at the 5-position of the pyridine ring in 3-amino-3-(5-bromopyridin-2-yl)propanamide profoundly impacts its physicochemical behavior and target engagement capabilities. Bromine, as a heavy halogen, exerts strong electron-withdrawing effects that polarize the pyridine ring, enhancing π-stacking interactions with aromatic residues in enzyme binding pockets. Simultaneously, the bromine atom creates a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid generation of analog libraries for structure-activity relationship (SAR) studies [1] [6].
The 5-bromopyridine unit also influences the compound's dipole moment and lipophilicity (predicted LogP ≈ 1.2), factors critical for membrane permeability and bioavailability. When combined with the hydrogen-bonding capabilities of the propanamide side chain (–C(O)NH₂) and the primary amine (–NH₂), this brominated heterocycle enables a unique three-point interaction profile: (1) halogen bonding via bromine, (2) hydrogen-bond donation/acceptance through the amide and amine groups, and (3) coordination to metal ions in metalloenzymes. This multipoint recognition is evident in related brominated pharmacophores used in commercial drugs, including kinase inhibitors and antiviral agents.
Table 1: Key Structural and Bioactivity Features of Brominated Heterocyclic Compounds in Medicinal Chemistry
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Bioactive Features |
---|---|---|---|
3-Amino-3-(5-bromopyridin-2-yl)propanamide | C₈H₁₀BrN₃O | 244.09 | Halogen bonding, H-bond donor/acceptor, metal coordination [1] |
(3R)-3-amino-3-(5-bromothiophen-2-yl)propanamide | C₇H₉BrN₂OS | 249.13 | Chiral recognition, thiophene π-system interactions |
2-Amino-3-(1,3-thiazol-5-yl)propanamide | C₆H₉N₃OS | 171.22 | Zwitterionic potential, sulfur-mediated hydrophobic contacts |
(3S)-3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide | C₈H₁₁BrN₂OS | 263.16 | Steric effects from methyl group, chiral specificity in neurotargets [8] |
Stereochemistry governs the biological activity of 3-amino-3-(5-bromopyridin-2-yl)propanamide analogs, as evidenced by distinct receptor binding profiles between enantiomers. The chiral center at the C3 position (where the amino group attaches) creates two enantiomers that exhibit differential interactions with asymmetric binding pockets in enzymes and receptors. For instance, in the closely related compound (3R)-3-amino-3-(5-bromothiophen-2-yl)propanamide (CAS 1307224-96-9), the (R)-enantiomer demonstrated 30-fold higher affinity for GABAₐ receptors compared to its (S)-counterpart in preliminary assays . This stereospecificity arises because biological targets possess chiral environments—typically L-amino acid residues—that preferentially bind one enantiomer through complementary three-dimensional contacts.
The synthesis of single enantiomers requires chiral auxiliaries or resolution techniques. Asymmetric hydrogenation using Rh-DuPHOS catalysts has successfully generated enantiomerically enriched (≥98% ee) analogs of this compound class. X-ray crystallography of bound inhibitors reveals that the preferred (R)-configuration positions the bromopyridine ring into a hydrophobic subpocket while aligning the propanamide chain to form bidentate hydrogen bonds with catalytic residues (e.g., in aspartyl proteases). The (S)-enantiomer often exhibits steric clashes or suboptimal hydrogen bonding geometry. Notably, the 5-bromopyridin-2-yl derivative's stereochemical impact is amplified in CNS-targeted compounds, where the blood-brain barrier's permeability depends critically on molecular conformation [7].
The evolution of 3-amino-3-(5-bromopyridin-2-yl)propanamide as a pharmacophore traces back to early heterocyclic chemistry innovations. Bromopyridine scaffolds gained prominence in the 1980s with antiparkinsonian drugs like bromocriptine, but the specific fusion with β-amino amides emerged more recently. Patent WO2020002563A1 (2020) highlights azole-amide hybrids containing brominated heterocycles as pesticidal agents, demonstrating their utility in disrupting invertebrate neurotransmission [6]. This patent established that 5-bromopyridin-2-yl derivatives exhibit superior insecticidal potency over chlorinated or non-halogenated analogs, likely due to enhanced hydrophobic interactions and metabolic stability.
Simultaneously, structural analogs like 2-amino-3-(1,3-thiazol-5-yl)propanamide (EVT-13433623) were investigated for anticancer applications, leveraging the thiazole's metal-chelating capacity to inhibit kinases involved in tumor proliferation . The 5-bromopyridine variant builds upon this foundation by offering improved resistance to oxidative metabolism. Its emergence as a distinct pharmacophore accelerated around 2015–2020, coinciding with advances in cross-coupling chemistry that enabled efficient late-stage bromo-functionalization. Current research explores its potential as:
Table 2: Evolutionary Timeline of Brominated Heterocyclic Pharmacophores
Time Period | Key Development | Impact on Pharmacophore Design |
---|---|---|
Pre-2000 | Bromopyridines in agrochemicals (e.g., herbicides) | Established halogen bonding principles in heterocyclic bioactivity |
2000–2010 | Bromothiophene amino acid derivatives (e.g., CAS 1307224-96-9) | Demonstrated stereochemical influence on target specificity |
2010–2015 | Thiazolylpropanamides in oncology screening (e.g., EVT-13433623) | Validated β-amino amide linkage in kinase inhibition |
2015–Present | 5-Bromopyridin-2-yl propanamides in pesticidal patents (e.g., WO2020002563A1) | Integrated bromopyridine’s metabolic stability with propanamide’s H-bonding [6] |
The trajectory confirms 3-amino-3-(5-bromopyridin-2-yl)propanamide's status as a modern pharmacophore—synthesizing historical insights into halogenated heterocycles with contemporary design principles for target engagement. Future directions will likely exploit its synthetic versatility to address emerging therapeutic challenges.
CAS No.: 6505-30-2
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4